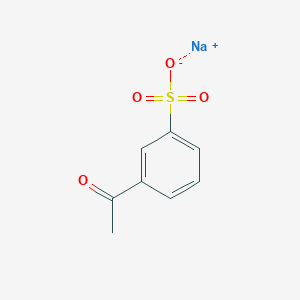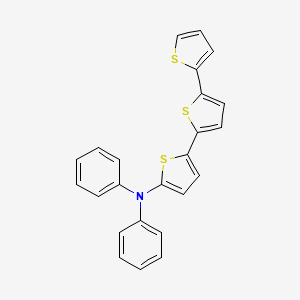![molecular formula C16H12O B13143718 3,10-Dihydrocyclopenta[a]fluoren-1(2H)-one CAS No. 849794-47-4](/img/structure/B13143718.png)
3,10-Dihydrocyclopenta[a]fluoren-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,10-Dihydrocyclopenta[a]fluoren-1(2H)-one is a polycyclic aromatic hydrocarbon (PAH) with a unique tricyclic structure. This compound is of significant interest due to its potential applications in various fields, including organic electronics, photonics, and materials science. Its structure consists of a cyclopentane ring fused to a fluorene backbone, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,10-Dihydrocyclopenta[a]fluoren-1(2H)-one typically involves cyclization reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of 2-(2-bromophenyl)cyclopentanone in the presence of a base like potassium tert-butoxide can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. Catalysts such as palladium or nickel complexes can be employed to facilitate the cyclization process .
Analyse Chemischer Reaktionen
Types of Reactions: 3,10-Dihydrocyclopenta[a]fluoren-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3,10-Dihydrocyclopenta[a]fluoren-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex polycyclic aromatic compounds.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Wirkmechanismus
The mechanism of action of 3,10-Dihydrocyclopenta[a]fluoren-1(2H)-one involves its interaction with various molecular targets. Its planar structure allows it to intercalate into DNA, potentially disrupting DNA replication and transcription processes. Additionally, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Fluorene: A simpler PAH with a similar backbone but lacking the cyclopentane ring.
Cyclopenta[a]naphthalene: Another PAH with a similar tricyclic structure but different ring fusion.
Anthracene: A tricyclic PAH with three fused benzene rings.
Eigenschaften
CAS-Nummer |
849794-47-4 |
|---|---|
Molekularformel |
C16H12O |
Molekulargewicht |
220.26 g/mol |
IUPAC-Name |
3,10-dihydro-2H-cyclopenta[a]fluoren-1-one |
InChI |
InChI=1S/C16H12O/c17-15-8-6-10-5-7-13-12-4-2-1-3-11(12)9-14(13)16(10)15/h1-5,7H,6,8-9H2 |
InChI-Schlüssel |
OLNFQQSBDGGHAX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)C2=C1C=CC3=C2CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


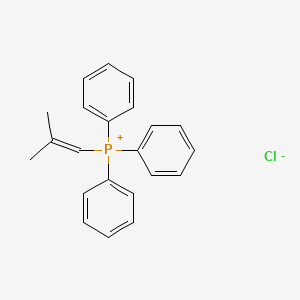
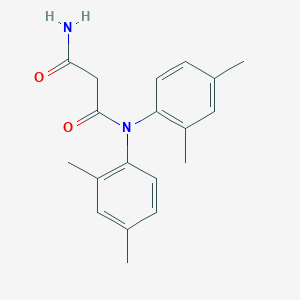
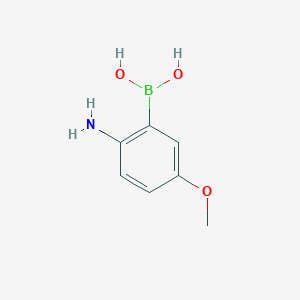
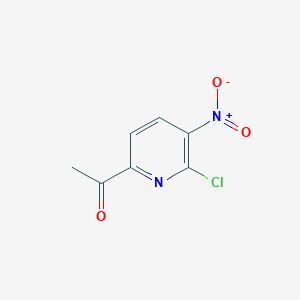

![(2R,3R)-(3-Hydroxymethyl-1,4-dioxa-spiro[4.4]non-2-yl)-methanol](/img/structure/B13143673.png)
![6-Chloro-[2,3'-bipyridine]-5-carbaldehyde](/img/structure/B13143684.png)
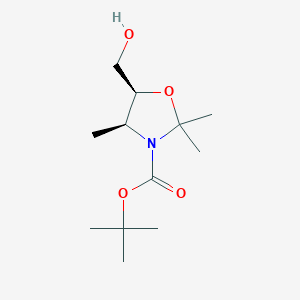
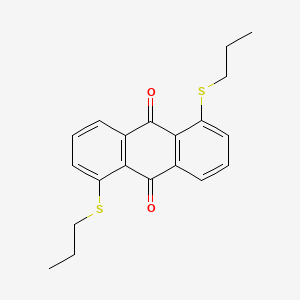
![2-Bromo-6-iododibenzo[b,d]thiophene](/img/structure/B13143712.png)
![6-(Bicyclo[2.2.1]hept-5-en-2-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B13143715.png)
![7-Chloro-[1,3]thiazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13143725.png)
